Urea

Catalog No.
S575703
CAS No.
57-13-6
M.F
CH4N2O
NH2CONH2
CH4N2O
NH2CONH2
M. Wt
60.056 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea

CAS Number

57-13-6

Product Name

Urea

IUPAC Name

urea

Molecular Formula

CH4N2O
NH2CONH2
CH4N2O
NH2CONH2

Molecular Weight

60.056 g/mol

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)

InChI Key

XSQUKJJJFZCRTK-UHFFFAOYSA-N

SMILES

C(=O)(N)N

Solubility

Soluble (NTP, 1992)
545000 mg/L (at 25 °C)
9.07 M
Very soluble in water; Soluble in ethanol
10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl
INSOL IN BENZENE; SOL IN ACETIC ACID
Sol in pyrimidine
In water, 5.45X10+5 mg/l @ 25 °C
545.0 mg/mL
Solubility in water: miscible
>9 [ug/mL]

Synonyms

Aquacare; Aquadrate; B-I-K; Basodexan; Benural 70 Carbamide; Carbamimidic Acid; Carbonyl Diamide; Carmol 40; Keratinamin; Urepearl;

Canonical SMILES

C(=O)(N)N

Urea is a simple organic compound with the chemical formula CO(NH2)2. It is the main nitrogenous waste product in the urine of mammals and plays a crucial role in nitrogen metabolism []. In 1828, Friedrich Wöhler achieved a breakthrough in organic chemistry by synthesizing urea in the lab, disproving the vital force theory that organic compounds could only be formed by living organisms [].


Molecular Structure Analysis

Urea's structure consists of a central carbonyl group (C=O) flanked by two amine groups (NH2) []. This arrangement forms a planar molecule with symmetrical hydrogen bonding capabilities. The key features include:

  • Amide Bond: The C=O group is linked to the amine groups by amide bonds, which are stable and contribute to the solubility of urea.
  • Hydrogen Bonding: The amine hydrogens can form hydrogen bonds with water molecules and other polar groups, allowing for interaction with biological systems [].

Chemical Reactions Analysis

Urea participates in various chemical reactions:

  • Synthesis

    The industrial synthesis of urea involves the reaction of ammonia (NH3) and carbon dioxide (CO2) under pressure and temperature. This reaction can be represented as:

    2NH3 + CO2 -> (NH2)2CO + H2O

  • Decomposition

    Under high temperatures (>600°C), urea decomposes into ammonia, carbon dioxide, and water:

    (NH2)2CO -> NH3 + CO2 + H2O

  • Hydrolysis

    Urea can be slowly hydrolyzed by the enzyme urease to form ammonia and carbonic acid:

    (NH2)2CO + H2O -> 2NH3 + H2CO3 []


Physical And Chemical Properties Analysis

  • Appearance: Colorless, odorless, crystalline solid [].
  • Melting Point: 132.5 °C [].
  • Boiling Point: Decomposes at high temperatures.
  • Solubility: Highly soluble in water, slightly soluble in ethanol, and insoluble in most organic solvents [].
  • Stability: Relatively stable under normal conditions, but decomposes at high temperatures or in the presence of urease [].

In living organisms, urea plays a vital role in nitrogen metabolism. The breakdown of proteins generates ammonia, which is toxic. The liver converts ammonia into urea, a less toxic compound, for excretion through urine []. Urea can also be used as a nitrogen source by some microorganisms.

Nitrogen Source for Biological Studies:

  • Urea serves as a readily available nitrogen source for microorganisms and cell cultures. Scientists utilize it in various biological experiments, including:
    • Studying microbial growth and metabolism
    • Investigating protein synthesis and nitrogen utilization in cells

Protein Unfolding and Denaturation:

  • Urea has the unique property of disrupting protein structures by breaking hydrogen bonds. This characteristic makes it valuable in:
    • Studying protein folding and unfolding mechanisms
    • Investigating protein-protein interactions

Cryopreservation:

  • In cryopreservation, cells and tissues are frozen at extremely low temperatures for long-term storage. Urea, along with other cryoprotectants, helps prevent ice crystal formation during freezing, thereby protecting the integrity of the cells and tissues .

Environmental Research:

  • Urea plays a significant role in the nitrogen cycle, both as a natural product of animal waste and as a major component of nitrogen fertilizers. Scientists study how urea interacts with the environment, including:
    • Investigating nitrogen cycling in soil and water ecosystems
    • Assessing the impact of agricultural practices on nitrogen pollution

Material Science Applications:

  • Urea's unique properties are being explored in the development of novel materials, such as:
    • Flame retardants
    • Biocompatible polymers for drug delivery

Physical Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid, Liquid; WetSolid
Colourless to white, prismatic, crystalline powder or small, white pellets
Solid
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

White crystals or powder
Tetragonal prisms

XLogP3

-1.4

Boiling Point

Decomposes (NTP, 1992)
Decomposes

Density

1.34 at 68 °F (USCG, 1999)
1.3230 @ 20 °C/4 °C
g/cm³

LogP

-2.11
-2.11 (LogP)
log Kow = -2.11
-2.11
-3.00/-1.54

Odor

MAY GRADUALLY DEVELOP SLIGHT ODOR OF AMMONIA, ESP IN PRESENCE OF MOISTURE
Almost odorless

Melting Point

275 °F (NTP, 1992)
132.7 °C
132 °C to 135 °C
132.70 °C
132°C
132.7-135 °C

UNII

8W8T17847W

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 3925 of 4106 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

ul>
  • 10% hydrate skin
  • 15% accelerate fibrin degradation
  • 20-30% are antipruritic, break down keratin, decrease the thickness of the stratum corneum and are used in scaling conditions such as ichthysosis
  • 40% are proteolytic and may be used to dissolve and peel dystrophic nails

  • [Patient Self Care, 2010]

    Therapeutic Uses

    Dermatologic Agents; Diuretics, Osmotic
    UREA IS /USED LESS COMMONLY THAN OTHER OSMOTIC AGENTS/ FOR THE SHORT-TERM REDUCTION OF INTRAOCULAR PRESSURE & VITREOUS VOL ... IN ANGLE-CLOSURE GLAUCOMA .. PRIOR TO SURGERY ... IN CHRONIC GLAUCOMA ... PRE- AND POSTOPERATIVE TREATMENT.
    DOSE--USUAL, IV INFUSION, 100 MG TO 1 G/KG DAILY, AS 30% SOLN IN DEXTROSE INJECTION @ RATE NOT EXCEEDING 4 ML/MIN.
    USED TOPICALLY IN THE TREATMENT OF PSORIASIS, ICHTHYOSIS, ATOPIC DERMATITIS, AND OTHER DRY, SCALY CONDITIONS.
    Experimental: A study was made in which 57 symmetrically affected psoriatic patients applied to their lesions on opposite sides either 0.1% dithranol (anthralin) /urea cream (Psordrate 0.1%) or 0.1% beta-methasone valerate (Betnovate). After six weeks the dithranol/ urea cream proved to be more effective.
    The efficacy of oral urea in producing a sufficiently high osmotic diuresis was studied in 7 patients with the syndrome of inappropriate secretion of antidiuretic hormone. In all patients, urea corrected the hyponatremia despite a normal fluid intake. Five patients were controlled with a dose of 30 g daily. The patients who needed 30 g drank up to 2 liters of fluid daily, while those who needed 60 g drank up to 3 liters/day. No major side effects were noted, even after treatment periods of up to 270 days. It was concluded that urea is a safe and efficacious treatment of the syndrome of inappropriate secretion of antidiuretic hormone.
    Experimental: Use of urea kinetics in the estimation of protein balance of nutritionally unstable renal failure patients, and for optimal management of nutrition therapy.
    Experimental: A number of studies evaluating an osmotic cervical dilator consisting of polyvinyl foam saturated with magnesium sulfate in women undergoing mid trimester abortion with intra-amniotic hyperosmolar urea plus prostaglandin F2A were completed. Comparisons with women receiving no pre-treatment with a laminaria tent or with one laminaria indicate that their use appears to shorten injection-abortion intervals, particularly in parous women, and reduce risk of endometritis and cervical laceration compared to women not receiving any type of device. The data suggests that two osmotic dilators may be more effective than one. Also, magnesium toxicity does not appear to be a substantial risk with their use.
    EXPTL: REPORTED HELPFUL IN TREATING SICKLE-CELL CRISIS
    In patients with squamous cell carcinoma of palpebral and bulbar conjunctiva, repeated applications of urea powder have been made to eradicate the malignant growth.
    A sterile preparation of urea (UREAPHIL) is available that may be reconstituted for intravenous use. When administered in this manner, the solution contains 30% urea and either 5 or 10% dextrose or invert sugar (equal parts of dextrose and fructose). Intravenous doses of 1 to 1.5 g of urea per kilogram of body weight are optimal in preparation for neurosurgical procedures or for reduction of intraocular pressure. On a molar basis urea is less effective as a diuretic than is mannitol, since approximately 50% of the compound is reabsorbed from the tubular fluid.
    UREA HAS BEEN USED AS AN INSECT (MOSQUITO) REPELLENT.
    ... Urea /is/ used to reduce cerebral edema and brain mass before and after neurosurgery.
    Another use for ... urea is the treatment of dialysis disequilibrium syndrome.

    Pharmacology

    As a humectant, urea draws water into the striatum corneum.
    Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.

    ATC Code

    B - Blood and blood forming organs
    B05 - Blood substitutes and perfusion solutions
    B05B - I.v. solutions
    B05BC - Solutions producing osmotic diuresis
    B05BC02 - Carbamide
    D - Dermatologicals
    D02 - Emollients and protectives
    D02A - Emollients and protectives
    D02AE - Carbamide products
    D02AE01 - Carbamide

    Mechanism of Action

    ... The primary mechanism of ammonia toxicosis appears to be inhibition of the citric acid cycle. There is an increase in anaerobic glycolysis, blood glucose, and blood lactate ... . Acidosis is manifested. The exact means by which ammonia blocks the citric acid cycle is not known. It is postulated that ammonia saturation of the glutamine-synthesizing system causes a backing-up in the citrate cycle, a decrease in its intermediates, and a decrease in energy production and cellular respiration, which leads to convulsions ... . The decrease of citrate cycle intermediates is postulated to result from reamination of pyruvic, ketoglutaric, and oxaloacetic acids.

    Vapor Pressure

    1.20e-05 mmHg
    1.2X10-5 mm Hg @ 25 °C

    Impurities

    Cyanates are present as an impurity /American Research Products Co/
    0.3-2.0 wt% of biuret is typically present in solid urea

    Other CAS

    57-13-6
    4744-36-9

    Wikipedia

    Urea

    Drug Warnings

    UREA SHOULD NOT BE USED IN PATIENTS WITH SEVERELY IMPAIRED RENAL FUNCTION.
    UREA IS OFTEN RECONSTITUTED WITH INVERT SUGAR SOLN. INVERT SUGAR CONTAINS FRUCTOSE, WHICH CAN CAUSE SEVERE REACTION (HYPOGLYCEMIA, NAUSEA, VOMITING, TREMORS, COMA, & CONVULSIONS) IN PATIENTS WITH HEREDITARY FRUCTOSE INTOLERANCE (ALDOLASE DEFICIENCY).
    In general osmotic diuretics are contraindicated in patients who are anuric due to severe renal disease or who are unresponsive to test doses of the drugs. Urea may cause thrombosis or pain if extravasation occurs, and it should not be admin to patients with impaired liver function because of the risk of elevation of blood ammonia levels. Both mannitol and urea are contraindicated in patients with active cranial bleeding.

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Uncategorized
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
    Food additives
    Agrochemicals -> Insecticides
    Human Drugs -> EU pediatric investigation plans
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
    Food Additives -> CHEWING_GUM_BASE_COMPOUND; TEXTURIZER; THICKENER; YEAST_FOOD; -> JECFA Functional Classes
    Cosmetics -> Antistatic; Humectant; Skin conditioning

    Methods of Manufacturing

    ... from ammonia, carbon monoxide and sulfur in methanol.
    Liquid ammonia and liquid carbon dioxide at 1750-3000 psi and 160-200 °C react to form ammonium carbamate, NH4CO2NH2, which decomposes at lower pressure (about 80 psi) to urea and water. Method of purification: crystallization.

    General Manufacturing Information

    Adhesive manufacturing
    Agriculture, forestry, fishing and hunting
    All other basic inorganic chemical manufacturing
    All other basic organic chemical manufacturing
    All other chemical product and preparation manufacturing
    Fabricated metal product manufacturing
    Food, beverage, and tobacco product manufacturing
    Mining (except oil and gas) and support activities
    Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
    Oil and gas drilling, extraction, and support activities
    Paper manufacturing
    Pesticide, fertilizer, and other agricultural chemical manufacturing
    Pharmaceutical and medicine manufacturing
    Plastic material and resin manufacturing
    Plastics product manufacturing
    Repackaging/chemical distribution
    Repackaging/chemical distribution
    Services
    Soap, cleaning compound, and toilet preparation manufacturing
    Textiles, apparel, and leather manufacturing
    Transportation equipment manufacturing
    Utilities
    Wholesale and retail trade
    Wood product manufacturing
    Urea: ACTIVE
    Occurs in urine and other body fluids. First org cmpd to be synthesized ...
    Pure urea should not give the biuret reaction unless heated above melting point. In practice all reagent grade urea gives positive biuret reaction.
    ALTHOUGH UREA ... HAS BEEN EMPLOYED IN THE PAST AS ORAL DIURETICS FOR TREATMENT OF CHRONIC EDEMA ... IT HAS BEEN REPLACED BY SUPERIOR AGENTS.
    UREA, THE DIAMIDE OF CARBONIC ACID, IS MOST IMPORTANT DEGRADATION OF PROTEIN CATABOLISM IN MAN, IN OTHER MAMMALS & IN CERTAIN OTHER ANIMAL SPECIES. UREA IS FORMED IN LIVER & FORMS THE MAJOR PART OF ORGANICS IN URINE.

    Analytic Laboratory Methods

    THIN-LAYER CHROMATOGRAPHIC IDENTIFICATION FEASIBILITY OR SEMIQUANTITATIVE DETERMINATION OF UREA IN AQ MODEL SOLN.
    A technique for hydrolyzing urea using 78% w/w sulfuric acid (20 minute refluxing). ... This assay can be used to determine urea in creams.
    AOAC Method 959.03. Urea in fertilizers. Urease method.
    AOAC Method 983.01. Urea and methyleneureas (water soluble) in fertilizers. Liquid chromatographic method.
    For more Analytic Laboratory Methods (Complete) data for UREA (14 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    Three analytical techniques for determining urea serum levels were evaluated. A colorimetric method was found to give identical results to an enzymatic method. The Merckognost urea test gave results acceptable in a clinical laboratory practice.
    Urea detn milk by enzymic hydrolysis and photometry

    Interactions

    A case of sudden collapse after the intra-amniotic injection of 5 mg dinoprostone (Prostaglandin E2) and 40 g urea for pregnancy termination in a 36 yr old woman after the diagnosis of fetal Down's syndrome is reported. Within one minute of injection of a test dose of one mg of dinoprostone, the patient collapsed. Intravenous injections of 100 mg hydrocortisone and 10 mg chlorpheniramine maleate were administered and the patient was given oxygen by a face mask. Within 10 minutes blood pressure had returned to 110/68 mm Hg, and after a further 15 minutes pulse rate was normal.
    TREATMENT OF GUINEA PIGS WITH UREA INCR THE EFFECT OF THEIR SUBSEQUENT SENSITIZATION WITH EPOXY RESIN (EGK-19) OR K2CR207. UREA TREATMENT INCR PERCENTAGE OF ANIMALS SENSITIZED BY EPOXY RESINS FROM 50-87%. UREA ALONE DID NOT SENSITIZE SKIN.
    The hemolytic action on human red blood cells (RBC) and the aggregations of human and rat red blood cells in the presence of sodium alginate were studied. Sodium alginate had no hemolytic action on human red blood cells. Human and rat red blood cells showed a marked aggregation by sodium alginate in a neutral medium. Sodium alginates having larger molecular weights showed more pronounced activities for aggregation of red blood cells as compared with those having smaller molecular weights, and the aggregation of red blood cells increased with an increase in the concentration of sodium alginate. The aggregation was inhibited by urea, suggesting the aggregation of red blood cells is caused by hydrogen bonding. When sodium alginate was added to human or rat blood rouleaux formation of red blood cells covered with fibrin net was observed in the coagulation cruor (blood clot).
    Osmotic diuretics (mannitol, urea) decrease the effect on serum lithium level; significant increase in lithium excretion. /Lithium-drug interactions; from table/

    Dates

    Modify: 2023-08-15

    [Nitrogen uptake, distribution, and utilization in young bearing Huangguan pear trees under

    Ming-de Sun, Yang Wu, Zhen-Xu Liang, Hai-Qing Tian, Yan-Yan Zhao, Rui-Rui DU, Jun Liu, Song-Zhong Liu
    PMID: 34494739   DOI: 10.13287/j.1001-9332.202006.029

    Abstract

    We investigated the characteristics of nitrogen uptake, distribution, and utilization in the three-year-old bearing Huangguan pear trees following
    N-urea application in early spring. The results showed that the growth of pear trees was mainly depended on vegetative organs such as shoots and leaves at the stage from budbreak to shoot growth arrest, but mainly on storage organs (roots) and supplemented by the formation of fruit yield and quality at the stage from shoot growth arrest stage to fruit harvest. Meanwhile, tree biomass, especially that storage organs, substantially increased. All organs, especially newly developed shoots and leaves, acquired more N in shoot growth arrest stage due to vigorous growth, with relatively higher N derived from fertilizer (Ndff). Ndff of each organ except for root was lower at fruit maturity stage than that at shoot growth stage. Most of the labeled nitrogen was distributed in the newly developed organs (shoots and leaves) from budbreak to shoot growth arrest stage, but in the storage organs during shoot growth arrest stage to fruit maturity stage. Labeled fertilizer nitrogen was mainly distributed in the storage organs, followed by the vegetative organs. Reproductive organs had the lowest allocation in the experimental stage. For the three-years-old pear trees, the ratio of absorbed N from fertilizer was responsible for 31.1% and 21.0% of total absorbed nitrogen from budbreak to shoot growth arrest stage and from shoot growth arrest stage to fruit maturity stage, respectively, with the remaining N (68.9% and 79.0% of total) being absorbed from soil N.


    Do the Renal Function Parameters of Serum and Salivary Urea and Creatinine Alter in Smokeless Tobacco Chewers? A Case-Control Study

    Suman Basavarajappa, Shahira
    PMID: 34463293   DOI:

    Abstract

    To evaluate and correlate the salivary urea and creatinine levels to the serum levels in smokeless tobacco (SLT) chewers.
    The present study included 60 subjects, 30 SLT chewers, and 30 controls aged between 20 years and 60 years. Serum and salivary urea and creatinine levels were estimated using Berthelot-urease method enzymatic colorimetric method and modified Jaffe's method, respectively.
    The mean salivary urea, mean serum, and salivary creatinine levels were higher in SLT chewers (33.77 ± 15.04, 0.76 ± 0.17, and 0.17 ± 0.07 mg/dL, respectively) than controls (32.3 ± 14.73, 0.67 ± 0.15, and 0.13 ± 0.05 mg/dL, respectively). Although serum and salivary urea showed a strongly positive correlation (
    = 0.654,
    < 0.001**) among SLT chewers and controls, no correlation was noted for serum and salivary creatinine (
    = 0.098,
    = 0.606). Receiver operating curve (ROC) analysis revealed better sensitivity and specificity of serum and salivary creatinine than for urea among both SLT chewers and controls.
    Salivary urea, serum, and salivary creatinine levels were higher among SLT chewers than controls showing that SLT can be nephrotoxic.
    Smokeless tobacco chewers can be assessed for early renal damage caused by the tobacco products using salivary parameters of urea and creatinine so that they can be counseled for the risk of renal diseases and referred appropriately.


    [Effects of inhibitors and pig manure on the transformation of urea nitrogen in paddy soil]

    Chun-Xiao Yu, Li-Li Zhang, Li-Jie Yang, Wen-Tao Li, Kai-Kuo Wu, Xue-Shi Xie, Dong-Po Li, Zhi-Jie Wu
    PMID: 34494736   DOI: 10.13287/j.1001-9332.202006.026

    Abstract

    With the aim to understand the response of different nitrogen forms in paddy soil under the conditions of urea combined with inhibitors and pig manure, and to explore the nitrogen retention and supply capacity of paddy soil under different management strategy, we conducted a pot experiment with
    N labeled urea. There were six treatments: no nitrogen fertilizer (CK), pig manure (M), urea (N), urea+pig manure (NM), urea+inhibitor (NI), urea+inhibitor+pig manure (NIM). Urease inhibitor (PPD+NBPT) and nitrification inhibitor (DMPP) were used as the inhibitor combination. Soil nitrogen pools, conservation of
    N labeled urea, and rice N adsorption were measured in rice seedling, tillering, and mature stages. Results showed that pig manure significantly increased soil ammonium concentration, soil microbial biomass nitrogen and fixed ammonium, as well as the storage of urea nitrogen in various pools at tillering stage, and significantly increased rice yield. Addition of the inhibitors increased NH
    fixation by clay minerals and nitrogen immobilization by microorganisms compared with treatment N, and increased urea-derived NH
    fixation by clay minerals compared with treatment NM. Pathway analysis showed that pig manure increased urea-N assimilation and yield of rice. The urea-derived ammonium fixed by clay minerals was temporarily stored after inhibitors application. NIM treatment stored more N in microbial biomass, and the released ammonium coupled the turnover and mineralization of microbial provided more available nitrogen for the later growth of rice. Both NM and NIM treatments are recommended in paddy fields of north China.


    Evaluating pimavanserin as a treatment for psychiatric disorders: A pharmacological property in search of an indication

    John Davis, Daisy Zamora, Mark Horowitz, Stefan Leucht
    PMID: 34404290   DOI: 10.1080/14656566.2021.1942455

    Abstract

    : Pimavanserin is FDA-approved to treat hallucinations and delusions associated with Parkinson's disease psychosis. As a potent 5-HT
    inverse agonist/antagonist, it could be efficacious in other psychiatric disorders. Recently, several studies have investigated this potential.
    : The authors review the efficacy and adverse effects of pimavanserin for hallucinations in dementia, major depression, and schizophrenia.
    : Two controlled studies suggest pimavanserin has potential as a treatment for hallucinations in dementia. In patients with depression who did not respond to antidepressant treatment, pimavanserin augmentation was efficacious in a phase 2 study. Pimavanserin augmentation also alleviated sexual side effects of SSRI and SSNI. However, Acadia Pharmaceuticals stated in a press release that it does not plan further antidepressant trials based on its phase 3 trial, which showed a nonsignificant trend toward an antidepressant effect. Since almost all existing antipsychotics fail to substantially benefit negative symptoms, better treatments are needed. Pimavanserin augmentation of antipsychotics did benefit negative symptoms (effect size≈0.2) but failed to reduce the total PANSS score significantly in two large, well-controlled double-blind studies. Pimavanserin has a good safety profile.


    Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes

    Ladislav Janovec, Eva Kovacova, Martina Semelakova, Monika Kvakova, Daniel Kupka, David Jager, Maria Kozurkova
    PMID: 34443446   DOI: 10.3390/molecules26164860

    Abstract

    A novel series of proflavine ureas, derivatives
    -
    , were synthesized on the basis of molecular modeling design studies. The structure of the novel ureas was obtained from the pharmacological model, the parameters of which were determined from studies of the structure-activity relationship of previously prepared proflavine ureas bearing
    -alkyl chains. The lipophilicity (Log
    ) and the changes in the standard entropy (Δ
    °) of the urea models, the input parameters of the pharmacological model, were determined using quantum mechanics and cheminformatics. The anticancer activity of the synthesized derivatives was evaluated against NCI-60 human cancer cell lines. The urea derivatives azepyl
    , phenyl
    and phenylethyl
    displayed the highest levels of anticancer activity, although the results were only a slight improvement over the hexyl urea, derivative
    , which was reported in a previous publication. Several of the novel urea derivatives displayed GI
    values against the HCT-116 cancer cell line, which suggest the cytostatic effect of the compounds azepyl
    -0.44 μM, phenyl
    -0.23 μM, phenylethyl
    -0.35 μM and hexyl
    -0.36 μM. In contrast, the novel urea derivatives
    ,
    and
    exhibited levels of cytotoxicity three orders of magnitude lower than that of hexyl urea
    or amsacrine.


    [Ripretinib in the treatment of advanced gastrointestinal stromal tumor with metastases in liver, lung and bone: a case report]

    Y Meng, L L Li, H Wang, X Zhao
    PMID: 34530565   DOI: 10.3760/cma.j.cn.441530-20210702-00255

    Abstract




    Anaphylactic shock in a patient with severe aortic stenosis treated with adrenaline and landiolol for circulatory management: A case report

    Akihiro Yokoyama, Motohiro Sekino, Taiga Ichinomiya, Hironori Ishizaki, Keiko Ogami-Takamura, Takashi Egashira, Rintaro Yano, Sojiro Matsumoto, Ushio Higashijima, Tetsuya Hara
    PMID: 34477163   DOI: 10.1097/MD.0000000000027135

    Abstract

    We present the first case of a patient with severe aortic stenosis who developed anaphylactic shock and was successfully treated with adrenaline and landiolol, a highly selective β1-receptor blocker, to prevent disruption of the myocardial oxygen supply-demand balance caused by tachycardia.
    An 86-year-old woman was scheduled for simultaneous anterior-posterior fixation for a burst fracture of the 12th thoracic vertebra; 200 mg sugammadex, a neuromuscular blocking agent antagonist, was administered postoperatively, and she was extubated without complications. However, 6 min after extubation, her blood pressure decreased abruptly to 55/29 mm Hg, and her heart rate increased to 78 bpm. Then, we intervened with fluid loading, an increased dose of noradrenaline, and phenylephrine administration. However, her blood pressure did not increase.
    A general observation revealed urticaria on the lower leg; thus, we suspected anaphylactic shock due to sugammadex administration.
    We carefully administered 2 doses of 0.05 mg adrenaline and simultaneously administered landiolol at 60 μg/kg/min to suppress adrenaline-induced tachycardia. Adrenaline administration resulted in a rapid increase in blood pressure to 103/66 mm Hg and a maximum heart rate of 100 bpm, suppressing excessive tachycardia.
    The patient's general condition was stable after the intervention, and circulatory agonists could be discontinued the following day. She was discharged from the intensive care unit on the fourth postoperative day.
    Landiolol may help control the heart rate of patients with aortic stenosis and anaphylactic shock. The combined use of landiolol and adrenaline may improve patient outcomes; however, their efficacy and risks must be evaluated by studying additional cases.


    Urea based foldamers

    Sung Hyun Yoo, Bo Li, Christel Dolain, Morgane Pasco, Gilles Guichard
    PMID: 34325800   DOI: 10.1016/bs.mie.2021.04.019

    Abstract

    N,N'-linked oligoureas are a class of enantiopure, sequence-defined peptidomimetic oligomers without amino acids that form well-defined and predictable helical structures akin to the peptide α-helix. Oligourea-based foldamers combine a number of features-such as synthetic accessibility, sequence modularity, and folding fidelity-that bode well for their use in a range of applications from medicinal chemistry to catalysis. Moreover, it was recently recognized that this synthetic helical backbone can be combined with regular peptides to generate helically folded peptide-oligourea hybrids that display additional features in terms of helix mimicry and protein-surface recognition properties. Here we provide detailed protocols for the preparation of requested monomers and for the synthesis and purification of homo-oligoureas and peptide-oligourea hybrids.


    Role of the cardiovascular system in ammonia excretion in early life stages of zebrafish (

    Y Wang, C Pasparakis, M Grosell
    PMID: 34318705   DOI: 10.1152/ajpregu.00284.2020

    Abstract

    The purpose of this study was to investigate if the cardiovascular system is important for ammonia excretion in the early life stages of zebrafish. Morpholino knockdowns of cardiac troponin T (TNNT2) or vascular endothelial growth factor A (VEGFA) provided morphants with nonfunctional circulation. At the embryonic stage [30-36 h postfertilization (hpf)], ammonia excretion was not constrained by a lack of cardiovascular function. At 2 days postfertilization (dpf) and 4 dpf, morpholino knockdowns of TNNT2 or VEGFA significantly reduced ammonia excretion in all morphants. Expression of
    ,
    , and
    showed no significant changes but the mRNA levels of the urea transporter (
    ) were upregulated in the 4 dpf morphants. Taken together,
    ,
    ,
    , and
    gene expression and an unchanged tissue ammonia concentration but an increased tissue urea concentration, suggest that impaired ammonia excretion led to increased urea synthesis. However, in larvae anesthetized with tricaine or clove oil, ammonia excretion was not reduced in the 4 dpf morphants compared with controls. Furthermore, oxygen consumption was reduced in morphants regardless of anesthesia. These results suggest that cardiovascular function is not directly involved in ammonia excretion, but rather reduced activity and external convection may explain reduced ammonia excretion and compensatory urea accumulation in morphants with reduced cardiovascular function.


    Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures

    Joanna Janisiak, Patrycja Kopytko, Marta Tkacz, Dorota Rogińska, Magdalena Perużyńska, Bogusław Machaliński, Andrzej Pawlik, Maciej Tarnowski
    PMID: 34360791   DOI: 10.3390/ijms22158023

    Abstract

    Rhabdomyosarcoma (RMS) is a malignant soft tissue cancer that develops mostly in children and young adults. With regard to histopathology, four rhabdomyosarcoma types are distinguishable: embryonal, alveolar, pleomorphic and spindle/sclerosing. Currently, increased amounts of evidence indicate that not only gene mutations, but also epigenetic modifications may be involved in the development of RMS. Epigenomic changes regulate the chromatin architecture and affect the interaction between DNA strands, histones and chromatin binding proteins, thus, are able to control gene expression. The main aim of the study was to assess the role of protein arginine methyltransferases (PRMT) in the cellular biology of rhabdomyosarcoma. In the study we used two pan-inhibitors of PRMT, called AMI-1 and SAH, and evaluated their effects on proliferation and apoptosis of RMS cells. We observed that AMI-1 and SAH reduce the invasive phenotype of rhabdomyosarcoma cells by decreasing their proliferation rate, cell viability and ability to form cell colonies. In addition, microarray analysis revealed that these inhibitors attenuate the activity of the PI3K-Akt signaling pathway and affect expression of genes related to it.


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